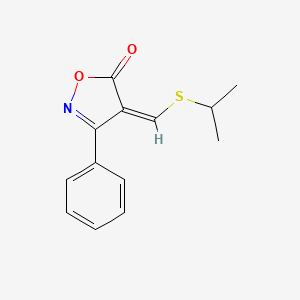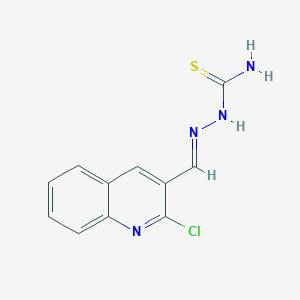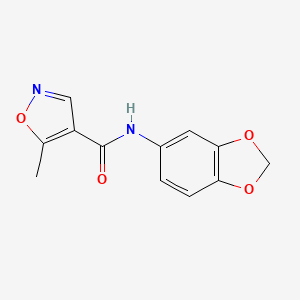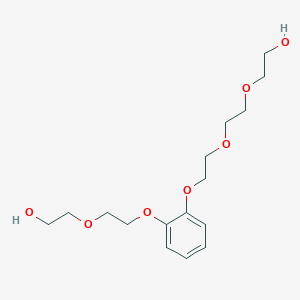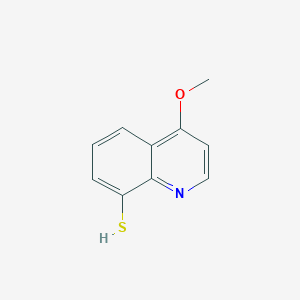
8-Quinolinethiol, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a methoxy group at the 4-position and a thiol group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, starting from 4-methoxyaniline, the compound can be synthesized via a series of reactions including nitration, reduction, and cyclization. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-methoxyquinoline-8-thiol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyquinoline-8-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
4-Methoxyquinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxyquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, altering their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxyquinoline: Lacks the thiol group at the 8-position.
Quinoline-8-thiol: Lacks the methoxy group at the 4-position.
Uniqueness
4-Methoxyquinoline-8-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
59666-02-3 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
4-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-5-6-11-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 |
InChI Key |
VDTJTFYEVBXSBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
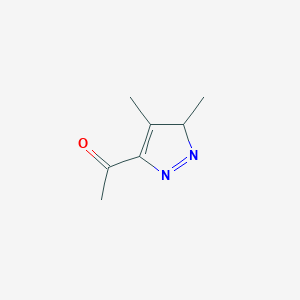
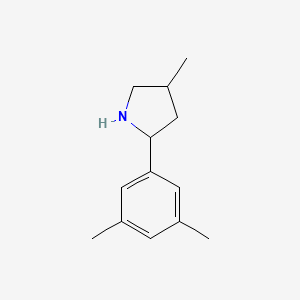
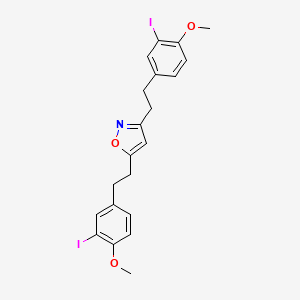
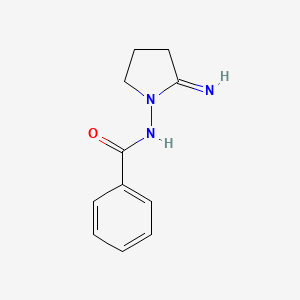
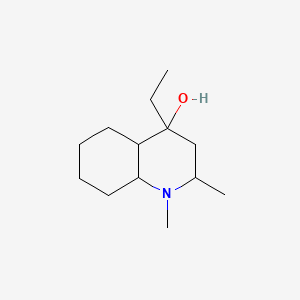
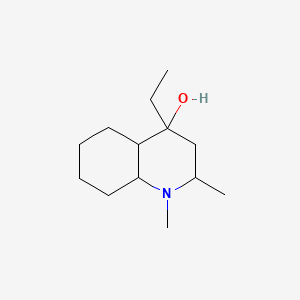
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
